1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine 1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13519202
InChI: InChI=1S/C11H22N2O2/c1-8-9(7-12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
SMILES: CC1C(CCN1C(=O)OC(C)(C)C)CN
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine

CAS No.:

Cat. No.: VC13519202

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

1-N-Boc-3-aminomethyl-2-methyl-pyrrolidine -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-8-9(7-12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Standard InChI Key ZEGUGBZHMDGDJD-UHFFFAOYSA-N
SMILES CC1C(CCN1C(=O)OC(C)(C)C)CN
Canonical SMILES CC1C(CCN1C(=O)OC(C)(C)C)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring substituted with three functional groups:

  • A Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) at the 1-position, which protects the amine during synthetic reactions .

  • An aminomethyl group (CH2NH2\text{CH}_2\text{NH}_2) at the 3-position, providing a site for further functionalization.

  • A methyl group (CH3\text{CH}_3) at the 2-position, influencing steric and electronic properties.

The IUPAC name, tert-butyl 3-(aminomethyl)-2-methylpyrrolidine-1-carboxylate, reflects this substitution pattern. The SMILES notation, CC1C(CCN1C(=O)OC(C)(C)C)CN, and InChIKey ZEGUGBZHMDGDJD-UHFFFAOYSA-N, uniquely identify its connectivity and stereochemistry.

PropertyValue (Analogous Compounds)Source
Density1.0–1.1 g/cm³
Boiling Point280–285°C
Melting Point35–40°C
Flash Point120–125°C

These properties suggest moderate thermal stability and solubility in organic solvents like dichloromethane .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves sequential functionalization of the pyrrolidine ring:

Step 1: Boc Protection
The primary amine on pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of triethylamine (Et3N\text{Et}_3\text{N}) . This reaction typically proceeds at room temperature in dichloromethane, yielding the Boc-protected intermediate .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its Boc group facilitates selective deprotection, enabling sequential reactions without side reactions .

Biological Activity

While direct studies are scarce, structural analogs exhibit:

  • Enzyme inhibition: Binding to ATP pockets in kinases via hydrogen bonding.

  • Receptor modulation: Interaction with G protein-coupled receptors (GPCRs) due to the aminomethyl group’s flexibility.

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